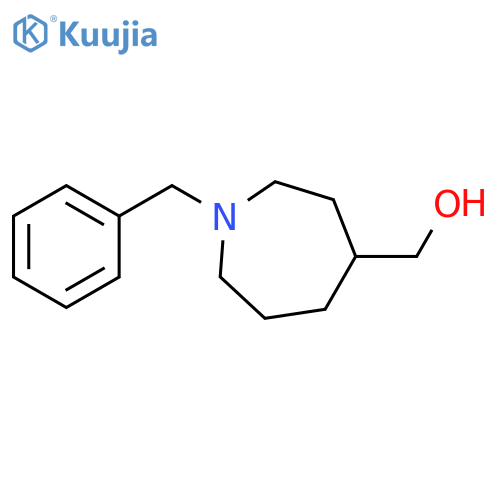

Cas no 1259062-54-8 ((1-benzylazepan-4-yl)methanol)

(1-benzylazepan-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 1H-Azepine-4-methanol, hexahydro-1-(phenylmethyl)-

- (1-benzylazepan-4-yl)methanol

-

- MDL: MFCD18088894

- インチ: 1S/C14H21NO/c16-12-14-7-4-9-15(10-8-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2

- InChIKey: FPLJGRSCGHRYLR-UHFFFAOYSA-N

- ほほえんだ: N1(CC2=CC=CC=C2)CCCC(CO)CC1

(1-benzylazepan-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-248384-5g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 5g |

$1939.0 | 2023-09-15 | ||

| Enamine | EN300-248384-5.0g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 5.0g |

$1939.0 | 2023-02-20 | ||

| Enamine | EN300-248384-10.0g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 10.0g |

$2438.0 | 2023-02-20 | ||

| Enamine | EN300-248384-2.5g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 2.5g |

$1531.0 | 2023-09-15 | ||

| Enamine | EN300-248384-1.0g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 1.0g |

$739.0 | 2023-02-20 | ||

| Enamine | EN300-248384-1g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 1g |

$739.0 | 2023-09-15 | ||

| Enamine | EN300-248384-10g |

(1-benzylazepan-4-yl)methanol |

1259062-54-8 | 10g |

$2438.0 | 2023-09-15 |

(1-benzylazepan-4-yl)methanol 関連文献

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

(1-benzylazepan-4-yl)methanolに関する追加情報

(1-Benzylazepan-4-yl)methanol: A Comprehensive Overview

The compound with CAS No. 1259062-54-8, commonly referred to as (1-benzylazepan-4-yl)methanol, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the azepane family, which are seven-membered nitrogen-containing heterocycles, and its structure incorporates a benzyl group attached to the nitrogen atom, along with a hydroxymethyl group at the 4-position. The unique combination of these functional groups makes it a subject of interest for researchers exploring its potential applications in drug design and chemical synthesis.

Benzylazepane derivatives have been extensively studied due to their potential as building blocks in medicinal chemistry. The (1-benzylazepan-4-yl)methanol structure is particularly notable for its flexibility and ability to form hydrogen bonds, which are crucial for interactions within biological systems. Recent studies have highlighted its role in the development of bioactive molecules, including those with anti-inflammatory and analgesic properties.

The synthesis of (1-benzylazepan-4-yl)methanol involves a multi-step process that typically begins with the preparation of azepane derivatives. Researchers have employed various methods, including ring-closing metathesis and nucleophilic substitution reactions, to construct the azepane ring. The introduction of the benzyl group and hydroxymethyl group requires precise control over reaction conditions to ensure high yields and purity. These synthetic strategies have been optimized in recent years, thanks to advancements in catalytic systems and green chemistry practices.

One of the most promising areas of research involving (1-benzylazepan-4-yl)methanol is its application in drug discovery. Studies have shown that this compound exhibits moderate activity against certain enzymes associated with inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory agents. Additionally, its ability to modulate ion channels has led to investigations into its role in treating neurological disorders such as epilepsy and chronic pain conditions.

The pharmacokinetic properties of (1-benzylazepan-4-yl)methanol have also been a focus of recent research. Preclinical studies indicate that it has acceptable oral bioavailability and favorable distribution characteristics, making it a viable candidate for further development as an orally administered drug. However, challenges remain in terms of optimizing its stability and reducing potential off-target effects.

In terms of structural modifications, researchers have explored various substituents on the azepane ring to enhance bioactivity and pharmacokinetic profiles. For instance, the introduction of electron-withdrawing groups has been shown to increase the compound's affinity for specific targets, while bulky substituents can improve selectivity by restricting access to non-target sites.

The use of computational chemistry tools has significantly accelerated the study of (1-benzylazepan-4-yl)methanol. Molecular docking studies have provided insights into its binding modes with key biological targets, while quantitative structure-activity relationship (QSAR) models have helped predict its behavior in different biological systems. These computational approaches complement experimental studies and enable a more comprehensive understanding of the compound's properties.

Looking ahead, the continued exploration of (1-benzylazepan-4-yl)methanol is expected to yield valuable insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, paving the way for novel treatments in various therapeutic categories.

1259062-54-8 ((1-benzylazepan-4-yl)methanol) 関連製品

- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

- 2108394-26-7(3-(pyridin-2-yloxy)-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo3.2.1octane)

- 160431-75-4(Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)

- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)

- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)

- 2624114-83-4(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-hexylurea)

- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)

- 98625-26-4((S)-(-)-Bay-K-8644)

- 70067-70-8(3-(naphthalen-1-yl)propanenitrile)